N-Methyl-4-nitrosoaniline
Overview
Description
N-Methyl-4-nitrosoaniline is an organic compound with the molecular formula C7H8N2O. It is a derivative of aniline, where the amino group is substituted with a nitroso group and a methyl group. This compound is known for its distinct properties and applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methyl-4-nitrosoaniline can be synthesized through the N-nitrosation of secondary amines. One efficient method involves using sodium nitrite and acetic anhydride as nitrosating agents in dichloromethane at room temperature. This method provides high yields and is performed under mild conditions . Another approach uses tert-butyl nitrite under solvent-free conditions, which also yields excellent results .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitrosation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications.
Chemical Reactions Analysis
Types of Reactions: N-Methyl-4-nitrosoaniline undergoes several types of chemical reactions, including:
Reduction: The nitroso group can be reduced to an amino group, forming N-Methyl-4-aminoaniline.
Electrophilic Aromatic Substitution: The presence of the nitroso group makes the compound reactive towards electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Electrophilic Aromatic Substitution: Typical reagents include halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products:
Reduction: N-Methyl-4-aminoaniline.
Electrophilic Aromatic Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-Methyl-4-nitrosoaniline has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: this compound is used as an additive in polymer formulations to enhance thermal and UV stability.
Mechanism of Action
The mechanism of action of N-Methyl-4-nitrosoaniline involves its interaction with molecular targets such as enzymes and proteins. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction is crucial in its applications as an enzyme inhibitor and in therapeutic research .
Comparison with Similar Compounds
N-Methyl-4-nitrosoaniline can be compared with other nitrosoaniline derivatives:
N-Methyl-4-nitroaniline: Similar in structure but contains a nitro group instead of a nitroso group.
N-Ethyl-4-nitrosoaniline: Contains an ethyl group instead of a methyl group. It exhibits similar reactivity and applications.
N-Phenyl-4-nitrosoaniline: Contains a phenyl group, making it more hydrophobic and altering its reactivity and applications.
The uniqueness of this compound lies in its specific reactivity due to the presence of both the nitroso and methyl groups, making it a valuable compound in various chemical and industrial processes.
Properties
IUPAC Name |
N-methyl-4-nitrosoaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-8-6-2-4-7(9-10)5-3-6/h2-5,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHCTSKOFFWBHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70147436 | |
Record name | 4-Nitroso-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70147436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10595-51-4 | |
Record name | N-Methyl-4-nitrosobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10595-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitroso-N-methylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010595514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, N-methyl-4-nitroso- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66522 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Nitroso-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70147436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Methyl-p-nitrosoaniline, | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-NITROSO-N-METHYLANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13URY0G44B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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